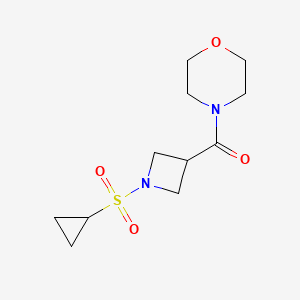

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone" often involves multi-step chemical reactions. For instance, the preparation of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showcases a synthesis route starting from 2,6-difluorobenzonitrile, followed by amination with morpholine and cyclization with hydrazine hydrate (Tang & Fu, 2018). Although not directly related to the target compound, this example highlights the complexity and creativity involved in synthesizing morpholino-containing molecules.

Molecular Structure Analysis

Molecular structure determination, such as single crystal X-ray diffraction, provides insights into the compound's three-dimensional conformation and molecular interactions. For compounds with morpholine and azetidine rings, understanding the molecular structure is crucial for predicting reactivity and interaction with biological targets. The synthesis of related compounds and their structure elucidation, such as the antitumoral activity study of a morpholino-indazole derivative, exemplifies the importance of structural analysis in the development of new molecules (Tang & Fu, 2018).

Chemical Reactions and Properties

The chemical reactivity of "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone" can be inferred from studies on similar compounds. For example, the base-mediated cycloaddition reaction of sulfonylphthalide with N,N'-cyclic azomethine imines demonstrates the potential for constructing complex heterocyclic structures through selective reactions (Sorabad & Yang, 2023). Such studies provide valuable insights into the chemical behavior of sulfonyl and morpholino groups in complex molecules.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior in various conditions. While specific data on "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone" was not found, the analysis of related compounds through techniques like X-ray diffraction offers a glimpse into the physical characteristics that can be expected from morpholino-containing compounds (Tang & Fu, 2018).

Scientific Research Applications

Synthesis of Substituted Azetidinones

The research by Jagannadham et al. (2019) explores the synthesis of substituted azetidinones, which are crucial scaffolds in medicinal chemistry due to their biological and pharmacological potencies. The study outlines the design and synthesis of azetidinones with sulfonamide rings, highlighting their importance in various naturally occurring alkaloids and pharmaceuticals. This research underscores the potential application of "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone" in synthesizing biologically active compounds (Jagannadham et al., 2019).

Asymmetric Synthesis Applications

Kopach et al. (2015) discuss the practical asymmetric synthesis of a key intermediate for edivoxetine·HCl, showcasing the use of morpholino methanone structures in developing novel synthetic routes. This study emphasizes the importance of chirality in the synthesis process and the potential of such compounds in creating high-purity pharmaceutical intermediates (Kopach et al., 2015).

Click-Chemistry in Synthesis

Contini and Erba (2012) explore a click-chemistry approach to azacycloalkene monosulfonyl diamines, leveraging the reactivity of morpholino enamines. This study highlights the efficiency and yield of the click-chemistry methodology in synthesizing uncommon structures, potentially including derivatives of "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone" (Contini & Erba, 2012).

Synthesis of Orthogonally Protected Morpholines

Marlin (2017) describes the stereoselective synthesis of orthogonally protected morpholines from chiral epoxides. The study demonstrates a novel approach to synthesizing differentially protected morpholine derivatives, which could extend to the synthesis of related compounds like "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone" (Marlin, 2017).

Antioxidative and Anti-inflammatory Properties

Makkar and Chakraborty (2018) investigate a previously undescribed antioxidative morpholinone alkaloid from red seaweed, showcasing the potential antioxidative and anti-inflammatory properties of morpholinone derivatives. This suggests that compounds like "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone" may have bioactive potential in pharmaceutical applications (Makkar & Chakraborty, 2018).

properties

IUPAC Name |

(1-cyclopropylsulfonylazetidin-3-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4S/c14-11(12-3-5-17-6-4-12)9-7-13(8-9)18(15,16)10-1-2-10/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLPFLPHCJRDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2495301.png)

![2,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2495314.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2495315.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2495316.png)

![5H-Benzimidazo[1,2-a]benzimidazole](/img/structure/B2495318.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)